4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8BrNO4 It is a derivative of biphenyl, featuring both bromine and nitro functional groups attached to the aromatic rings
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid . These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of biphenyl to introduce the bromine atom at the desired position. This is followed by nitration to add the nitro group. The final step involves carboxylation to introduce the carboxylic acid group. Each of these steps requires specific reagents and conditions:
Bromination: Biphenyl is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 4-bromobiphenyl.
Nitration: The brominated biphenyl undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods
Industrial production of 4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Scientific Research Applications
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-nitrobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain applications.
4-Nitro[1,1’-biphenyl]-2-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo[1,1’-biphenyl]-2-carboxylic acid: Lacks the nitro group, impacting its redox properties.
Uniqueness
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, nitro, and carboxylic acid), which confer a combination of reactivity and versatility not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-9-3-1-8(2-4-9)11-6-5-10(15(18)19)7-12(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHAJFGWSZCJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231867 |
Source
|
Record name | 4′-Bromo-4-nitro[1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-93-9 |
Source
|
Record name | 4′-Bromo-4-nitro[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Bromo-4-nitro[1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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